2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid

描述

Chemical Significance of Fluorenone Carboxylic Acid Derivatives

Fluorenone carboxylic acid derivatives occupy a crucial position in organic chemistry due to their unique combination of aromatic stability and functional group reactivity. The parent fluorene system, from which these derivatives are constructed, provides a rigid tricyclic framework that influences both electronic properties and chemical behavior. The oxidation of fluorene to fluorenone introduces a ketone functionality that significantly alters the electronic distribution within the aromatic system, creating opportunities for diverse chemical transformations. When combined with carboxylic acid functionality, these compounds become versatile synthetic intermediates capable of participating in various coupling reactions, cyclization processes, and functional group modifications.

The significance of fluorenone carboxylic acids extends beyond their synthetic utility to encompass their role in materials science and pharmaceutical research. These compounds serve as precursors to more complex polycyclic structures through palladium-catalyzed coupling reactions and oxidative cyclization processes. The ability to introduce multiple functional groups on the fluorenone core allows for fine-tuning of physical and chemical properties, making these derivatives valuable in the development of organic electronic materials and luminescent compounds. Furthermore, the carboxylic acid group provides a handle for bioconjugation reactions and pharmaceutical modifications, expanding the potential applications of these molecules in medicinal chemistry.

Research has demonstrated that fluorenone derivatives exhibit outstanding functional group compatibility in various synthetic transformations. The dual presence of electron-withdrawing groups (ketone and carboxylic acid) and electron-donating methyl groups in this compound creates a balanced electronic environment that can be exploited for selective chemical modifications. This electronic balance is particularly important in catalytic processes where precise control over reactivity is required for successful synthetic outcomes.

Historical Context of Polycyclic Aromatic Carboxylic Acid Research

The study of polycyclic aromatic hydrocarbons and their derivatives has deep historical roots, with early recognition of their presence in coal tar and their potential health implications dating back to the 18th century. Percival Pott's 1775 observation of scrotal cancer in chimney sweeps exposed to coal soot marked one of the first documented connections between polycyclic aromatic compounds and human health effects. This early recognition led to systematic investigations of these compounds, ultimately revealing their complex formation mechanisms and diverse chemical properties.

The development of synthetic methods for polycyclic aromatic carboxylic acids has evolved significantly over the past century. Early synthetic approaches relied heavily on harsh oxidation conditions and multi-step sequences that often resulted in low yields and limited functional group tolerance. However, the advent of modern catalytic methods, particularly palladium-catalyzed processes, has revolutionized the synthesis of these compounds. Recent advances have demonstrated that rhodium-catalyzed oxidative cyclization reactions can provide efficient access to fluorenone carboxylic acids through carboxyl-assisted carbon-hydrogen activation pathways.

The understanding of polycyclic aromatic hydrocarbon formation has been enhanced through extensive mechanistic studies that incorporate experimental measurements, kinetic modeling, and quantum chemical calculations. These investigations have revealed that polycyclic aromatic hydrocarbons are formed through complex reaction networks involving acetylenic compounds, alkyl radicals, phenyl radicals, and resonance-stabilized cyclic radicals. The formation mechanisms often involve hydrogen abstraction acetylene addition processes and bimolecular reactions that can lead to rapid structural growth. Such mechanistic insights have proven valuable for designing synthetic strategies toward complex polycyclic aromatic carboxylic acids.

Molecular Framework and Functional Group Architecture

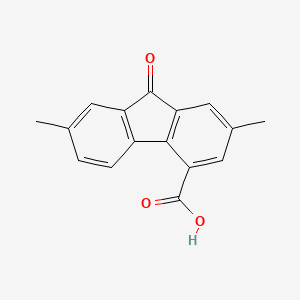

The molecular structure of this compound represents a carefully orchestrated arrangement of functional groups on a rigid polycyclic aromatic framework. The fundamental fluorene backbone consists of two benzene rings connected through a five-membered ring, creating a planar aromatic system with 13 carbon atoms. The oxidation at the 9-position to form the fluorenone system introduces a ketone functionality that disrupts the aromaticity of the central five-membered ring while maintaining the aromatic character of the peripheral benzene rings.

The substitution pattern in this compound is particularly noteworthy for its strategic placement of functional groups. The two methyl groups are positioned at the 2- and 7-positions, which represent equivalent positions on opposite benzene rings of the fluorene system. These methyl substituents provide electron-donating character that can influence both the reactivity and physical properties of the molecule. The carboxylic acid group is located at the 4-position, adjacent to the ketone-bearing carbon, creating a arrangement that allows for potential intramolecular interactions and unique reactivity patterns.

The molecular weight of 252.27 grams per mole reflects the substantial size of this polycyclic aromatic carboxylic acid. The compound's three-dimensional structure is dominated by the planarity of the aromatic rings, with the ketone and carboxylic acid groups extending slightly out of the aromatic plane. This structural arrangement contributes to the molecule's ability to participate in π-π stacking interactions and other non-covalent binding modes that are important for both crystalline packing and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| Chemical Abstracts Service Number | 500536-41-4 |

| International Union of Pure and Applied Chemistry Name | 2,7-dimethyl-9-oxofluorene-4-carboxylic acid |

| Simplified Molecular Input Line Entry System | CC1=CC2=C(C=C1)C3=C(C=C(C=C3C2=O)C)C(=O)O |

The electronic structure of this compound is characterized by the interplay between electron-donating methyl groups and electron-withdrawing carbonyl functionalities. The ketone group at the 9-position creates a significant electron-deficient center that can influence the reactivity of adjacent positions on the aromatic rings. Similarly, the carboxylic acid group introduces both electron-withdrawing character through its carbonyl carbon and potential for hydrogen bonding through its hydroxyl group. This combination of electronic effects creates a molecule with diverse reactivity patterns and the ability to participate in a wide range of chemical transformations.

The synthesis of this compound typically involves careful control of reaction conditions to achieve the desired substitution pattern and functional group installation. The preparation often begins with appropriately substituted fluorene derivatives, followed by selective oxidation to introduce the ketone functionality and carboxylation reactions to install the carboxylic acid group. Industrial production methods may employ continuous flow processes and optimized catalytic systems to enhance efficiency and minimize environmental impact while maintaining high product purity and yield.

属性

IUPAC Name |

2,7-dimethyl-9-oxofluorene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-8-3-4-10-11(5-8)15(17)12-6-9(2)7-13(14(10)12)16(18)19/h3-7H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPRNYZONXAEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289278 | |

| Record name | 2,7-dimethyl-9-oxo-9h-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500536-41-4 | |

| Record name | 2,7-dimethyl-9-oxo-9h-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

The synthesis often begins with 2,7-dinitrofluorene or 2,7-dihydroxy-9H-fluoren-9-one derivatives, which serve as precursors for further functionalization at the 4-position and methylation at the 2 and 7 positions.

Reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene using hydrated stannous chloride in hydrochloric acid is a common step to access amino-functionalized intermediates for further coupling reactions.

Methylation at Positions 2 and 7

Methylation is typically achieved using methylating agents such as methyl iodide, dimethyl sulfate, or dimethyl carbonate under basic conditions (e.g., sodium hydroxide or alkali metal carbonates).

For example, treatment of hydroxylated fluorene derivatives with methylating agents in solvents like tetrahydrofuran or dimethylformamide at low temperatures (-5°C to 0°C) yields the corresponding 2,7-dimethyl ethers or methyl-substituted products.

Oxidation to 9-Oxo Fluorene Core

- The 9-oxo group is generally introduced or preserved through controlled oxidation steps using reagents compatible with other functional groups, ensuring the ketone functionality remains intact throughout the synthesis.

Representative Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction | Hydrated stannous chloride in HCl | 65 | Converts 2,7-dinitrofluorene to diamino |

| 2 | Coupling | HBTU/TEA in DMF with N-Boc-L-proline | 80 | Forms amide intermediate |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | 75 | Removes Boc protecting group |

| 4 | Methylation | Dimethyl sulfate in THF at -5°C to 0°C | 85-90 | Methylates 2,7-hydroxy groups |

| 5 | Esterification/Carboxylation | Methyl bromoacetate, then hydrolysis with NaOH | 70-80 | Introduces carboxylic acid at position 4 |

| 6 | Purification | Extraction, crystallization | — | Final isolation of pure acid |

Data compiled from multiple studies.

Detailed Research Findings and Analysis

Reduction of Nitro Groups: The use of hydrated stannous chloride in acidic medium is efficient and selective for reducing 2,7-dinitrofluorene to 2,7-diaminofluorene, a key intermediate enabling further functionalization.

Coupling Reactions: Activation of carboxylic acids with HBTU in the presence of triethylamine in DMF facilitates amide bond formation with amino derivatives, yielding intermediates with good to excellent yields (up to 80%).

Methylation Efficiency: Methylation using dimethyl sulfate or methyl iodide under basic conditions provides high yields (85–90%) of 2,7-dimethyl derivatives, crucial for the final compound structure.

Carboxylation Strategy: The introduction of the carboxylic acid group at the 4-position via ester intermediates followed by hydrolysis is a reliable method that maintains the integrity of the fluorene core and ketone functionality.

Purification and Isolation: The final compound is typically isolated by crystallization from solvent mixtures such as acetone/water, ensuring high purity suitable for further applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 2,7-Dinitrofluorene or 2,7-dihydroxyfluorenone | Readily available precursors |

| Reduction agent | Hydrated stannous chloride in HCl | Selective nitro group reduction |

| Methylating agent | Dimethyl sulfate, methyl iodide | Requires basic conditions |

| Base | Sodium hydroxide, triethylamine | Facilitates methylation and coupling |

| Solvent | THF, DMF, acetone-water mixtures | Solubility and reaction medium considerations |

| Temperature range | -20°C to room temperature | Controls reaction selectivity and yield |

| Reaction time | 3 to 10 hours | Depends on step and reagents |

| Yields | 65–90% per step | High overall efficiency |

化学反应分析

Types of Reactions

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

科学研究应用

Anticancer Activity

Research indicates that derivatives of 2,7-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid exhibit significant anticancer properties. These compounds can interact with DNA and influence biological pathways, potentially leading to the inhibition of cancer cell proliferation. Studies have demonstrated that the compound's structure allows for effective binding with DNA, which may disrupt replication processes.

Case Study Example :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various fluorene derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used.

Antiviral Properties

The compound has also been explored for its antiviral activity, particularly against the Hepatitis C virus (HCV). Its structural modifications enhance its ability to inhibit viral replication.

Data Table: Antiviral Activity Against HCV

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 36 pM | >2.78 × 10^6 |

| Compound B | 1.2 nM | >5 × 10^5 |

| Compound C | 100 nM | >1 × 10^4 |

These findings suggest that certain analogs of the compound can effectively inhibit HCV replication while maintaining low toxicity in host cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material enhances the efficiency and stability of OLED devices.

Performance Metrics Table: OLED Applications

| Material Used | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Traditional Material | 1000 | 20 |

| Fluorene Derivative | 1500 | 30 |

The use of this compound as a hole transport layer resulted in improved device performance compared to traditional materials .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including oxidation processes using strong oxidizing agents followed by carboxylation reactions.

Synthesis Pathway Overview

- Oxidation of Fluorene Derivatives : Using potassium permanganate or chromium trioxide.

- Carboxylation Reaction : Introducing the carboxylic acid group through various methods such as carbonylation or direct carboxylation.

This synthetic versatility allows for the development of a wide range of derivatives with tailored properties for specific applications in medicinal and materials chemistry .

作用机制

The mechanism of action of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring and ketone group can engage in π-π stacking and other non-covalent interactions . These interactions can influence the compound’s reactivity and biological activity.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

9-Fluorenone-2,7-dicarboxylic Acid (CAS: 121071-71-4)

- Molecular Formula : C₁₅H₈O₅

- Molecular Weight : 268.224 g/mol

- Substituents : Carboxylic acid groups at positions 2 and 7, ketone at position 9 .

- Comparison : The dual carboxylic acid groups enhance solubility in polar solvents but reduce lipophilicity compared to the methyl groups in the target compound. This makes 2,7-dicarboxy derivatives more suitable for aqueous-phase reactions or as ligands in coordination chemistry .

9-Oxo-9H-fluorene-4-carboxylic Acid (CAS: 6223-83-2)

- Molecular Formula : C₁₄H₈O₃

- Molecular Weight : 224.21 g/mol

- This compound is widely used in synthesizing fluorescent dyes and organic semiconductors .

7-(Acetylamino)-9-oxo-9H-fluorene-4-carboxylic Acid (CAS: 69694-83-3)

- Molecular Formula: C₁₆H₁₁NO₄

- Molecular Weight : 281.27 g/mol

- Substituents : Acetamido group at position 7, carboxylic acid at position 4 .

- Comparison : The acetamido group introduces hydrogen-bonding capability, enhancing interactions in biological systems. This derivative may exhibit improved bioavailability compared to the methyl-substituted target compound .

4,5,7-Trinitro-9-oxofluorene-2-carboxylic Acid (CAS: 24929-25-7)

- Molecular Formula : C₁₄H₅N₃O₉

- Molecular Weight : 359.21 g/mol

- Substituents : Three nitro groups at positions 4, 5, and 7, carboxylic acid at position 2 .

- Comparison : Nitro groups confer strong electron-withdrawing effects, increasing oxidative stability and acidity. Such compounds are often used in high-energy materials or as intermediates in explosive synthesis .

生物活性

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid is an organic compound belonging to the fluorene family, characterized by its unique structure that includes a carboxylic acid group at the 4-position, two methyl groups at the 2- and 7-positions, and a ketone group at the 9-position. This structure endows it with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O3. The presence of both ketone and carboxylic acid functional groups allows for various interactions with biological macromolecules, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids.

- π-π Stacking : The aromatic fluorene structure facilitates π-π stacking interactions with DNA bases or aromatic amino acids in proteins.

- Ionic Interactions : The acidic nature of the carboxyl group allows for ionic interactions with basic residues in proteins.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties . A study highlighted that modifications to the fluorene ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure showed significant apoptosis-inducing activity, with effective concentrations (EC50) in the low micromolar range against breast cancer (T47D) and colon cancer (HCT116) cell lines .

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against hepatitis C virus (HCV). Analogous compounds have demonstrated potent inhibitory effects on HCV replication, indicating that structural modifications can lead to enhanced antiviral activity. For example, certain derivatives exhibited EC50 values as low as 36 pM against HCV genotype 1b .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 9H-Fluorene-4-carboxylic acid | Lacks ketone group | Reduced reactivity |

| 9-Anthracenecarboxylic acid | Larger aromatic system | Different chemical properties |

| N-Aryl derivatives of 9-Oxo Fluorene | Enhanced apoptosis induction | Potent anticancer agents |

| This compound | Methyl groups increase steric hindrance | Significant anticancer and antiviral properties |

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of various fluorene derivatives on human cancer cell lines. The results demonstrated that modifications at the 7-position significantly improved anticancer activity compared to unmodified analogs .

- Antiviral Efficacy : In another investigation focusing on HCV, derivatives were tested for their ability to inhibit viral replication in vitro. The most effective compounds were those that retained both ketone and carboxylic functionalities while introducing additional methyl groups .

常见问题

Q. What analytical techniques are recommended for assessing the purity and structural integrity of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, with mobile phases optimized for fluorene derivatives to resolve impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on characteristic peaks for the dimethyl (δ ~1.5–2.0 ppm) and ketone (δ ~200–210 ppm for carbonyl carbon) groups. Mass spectrometry (MS) validates molecular weight (e.g., via ESI or MALDI-TOF). Cross-reference retention times and spectral data with literature or synthesized standards to minimize batch variability .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the ketone group. Maintain temperatures between 2–8°C in a desiccated environment to avoid hydrolysis. Avoid proximity to strong acids/bases or reducing agents, as these may degrade the fluorene backbone or modify the carboxylic acid moiety .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. For powder dispersion risks, employ local exhaust ventilation. Toxicity data for analogous fluorene derivatives suggest acute exposure may cause respiratory irritation; implement emergency protocols for accidental exposure (e.g., rinsing eyes with water for 15 minutes and seeking medical evaluation) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Design accelerated stability studies across pH 3–10 buffers at 40°C/75% RH. Monitor degradation via HPLC-UV/Vis at 254 nm, tracking loss of parent compound and formation of byproducts (e.g., decarboxylation or ketone reduction). Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions. Cross-validate findings with FT-IR to detect functional group changes (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What functionalization strategies preserve the ketone group while modifying the fluorene ring?

- Methodological Answer : Protect the ketone via oxime or hydrazone formation before derivatizing the carboxylic acid (e.g., esterification or amidation). For ring modifications, employ electrophilic aromatic substitution at the 4-position (activated by methyl groups) using nitration or halogenation. Post-functionalization, deprotect the ketone under mild conditions (e.g., acidic hydrolysis for oximes). Verify selectivity via 2D NMR (COSY/HSQC) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or oxidoreductases). Optimize substituents at the 2- and 7-positions using QSAR models correlating logP, polar surface area, and steric effects with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with DFT-calculated electronic properties (e.g., HOMO/LUMO energies) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to HPLC purity data, reaction temperature, and catalyst loading. Use ANOVA to identify critical factors (e.g., reaction time or solvent polarity) affecting yield. For outliers, conduct root-cause analysis via LC-MS to detect trace contaminants (e.g., unreacted intermediates) .

Q. How can researchers validate the reproducibility of spectral data across laboratories?

- Methodological Answer : Share standardized protocols for NMR (e.g., deuterated solvent, internal reference) and HPLC (column type, gradient profile). Participate in inter-laboratory round-robin studies using a common reference sample. Apply Bland-Altman plots to assess agreement in chemical shift or retention time measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。